molecular formula C23H23ClN4O3 B2649216 Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-54-8

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2649216
CAS No.: 922090-54-8
M. Wt: 438.91
InChI Key: XIPDGARRBGQMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridazinone Derivatives

Pyridazinones, six-membered heterocyclic rings containing two adjacent nitrogen atoms, have been studied since the mid-20th century for their broad pharmacological potential. Early research focused on their cardiovascular effects, with derivatives like pimobendan (a benzimidazole-pyridazinone) demonstrating positive inotropic activity by enhancing calcium sensitivity in cardiac muscle. By the 1980s, structural modifications, such as introducing aryl or alkyl groups at positions 2, 4, and 6 of the pyridazinone ring, revealed anti-inflammatory, analgesic, and antiparasitic properties. For instance, 6-phenyl-3(2H)-pyridazinone derivatives showed dual inhibition of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), surpassing indomethacin in efficacy while avoiding gastric toxicity.

Recent advances include pyridazinone-based proteasome inhibitors for treating Chagas disease, exemplified by compounds targeting Trypanosoma cruzi with submicromolar potency. The scaffold’s adaptability to accommodate diverse substituents—such as ester groups, halogenated aryl rings, and piperazine linkages—has solidified its role in medicinal chemistry.

Table 1: Key Milestones in Pyridazinone Derivative Development

Year Discovery/Advancement Pharmacological Activity Source
1960s Synthesis of 4,5-dihydropyridazinones Cardiotonic effects
1990s 6-Arylpyridazinones with COX-2 inhibition Anti-inflammatory
2020s Pyridazinone proteasome inhibitors Antiparasitic

Significance of Piperazine Moieties in Bioactive Compounds

Piperazine, a saturated six-membered ring with two nitrogen atoms at opposing positions, enhances pharmacokinetic and pharmacodynamic properties in drug design. Its conformational flexibility allows optimal interactions with G-protein-coupled receptors (GPCRs), serotonin receptors (5-HT), and dopamine receptors. For example:

  • Antipsychotics : Aripiprazole integrates piperazine to modulate dopaminergic activity.
  • Antihistamines : Cetirizine uses piperazine for H1-receptor antagonism.

In hybrid compounds, piperazine bridges hydrophobic and hydrophilic domains, improving solubility and blood-brain barrier penetration. When paired with pyridazinones, it augments binding affinity to enzymes like phosphodiesterase (PDE) and proteasomes.

Table 2: Piperazine-Containing Drugs and Their Applications

Drug Name Structure Therapeutic Use
Aripiprazole Piperazine-linked quinolinone Schizophrenia
Cetirizine Piperazine with diphenylmethyl Allergy relief
GSK3494245 Pyridazinone-piperazine hybrid Antiparasitic

Role of Arylpiperazine Substituents in Pharmacological Activity

Arylpiperazine substituents, such as the 3-chlorophenyl group in Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, fine-tune receptor selectivity and metabolic stability. The chlorine atom at the meta-position:

  • Electron-Withdrawing Effect : Increases resistance to oxidative metabolism, prolonging half-life.
  • Hydrophobic Interactions : Enhances binding to hydrophobic pockets in enzymes like PDE3 and proteasomes.

Comparative studies show that 3-chlorophenylpiperazine derivatives exhibit higher affinity for serotonin receptors (5-HT1A) than their para-chloro analogs, suggesting steric and electronic advantages.

Table 3: Impact of Arylpiperazine Substitutions on Bioactivity

Substituent Position Target Effect
3-Chlorophenyl Meta 5-HT1A Agonism
4-Fluorophenyl Para PDE3 Inhibition
2-Methoxyphenyl Ortho Proteasome Inhibition

Current Research Status of this compound

This compound is under investigation for its dual inhibitory activity against PDE and proteasomes, leveraging synergies between its pyridazinone core and arylpiperazine side chain. Key findings include:

  • Proteasome Inhibition : Cryo-EM studies confirm binding to the T. cruzi proteasome β5 subunit, disrupting peptide hydrolysis.
  • Selectivity : The 3-chlorophenyl group reduces interaction with human proteasomes (IC50 > 10 μM vs. 0.8 μM for T. cruzi).
  • Synthetic Optimization : Ethyl esterification at position 3 improves metabolic stability in hepatic microsomes.

Ongoing research focuses on structure-activity relationship (SAR) studies to balance potency and absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Key Parameters of this compound

Parameter Value Method Source
Proteasome IC50 (T. cruzi) 0.8 μM Fluorescent assay
LogP 3.2 Chromatography
Aqueous solubility 12 μg/mL Shake-flask

Properties

IUPAC Name

ethyl 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)18-8-4-3-5-9-18)27-13-11-26(12-14-27)19-10-6-7-17(24)15-19/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPDGARRBGQMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922090-54-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H23ClN4O3
Molecular Weight438.9 g/mol
StructureChemical Structure

This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors. Notably, it has shown high affinity for dopamine D4 receptors, which are implicated in several neuropsychiatric disorders. The compound's structure allows it to effectively bind to these receptors, influencing dopaminergic signaling pathways .

Antipsychotic Effects

Research indicates that compounds similar to Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine have demonstrated antipsychotic properties. For instance, derivatives containing piperazine moieties have been linked to reduced symptoms in models of schizophrenia by modulating dopamine receptor activity .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines, showing efficacy comparable to established chemotherapeutics like bleomycin. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

The neuroprotective properties of Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine have also been investigated. It appears to exert protective effects against oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases .

Structure-Affinity Relationships

The biological activity of this compound can be attributed to its structural features. The presence of the piperazine ring and the chlorophenyl group significantly enhances receptor binding affinity. A structure-affinity relationship study indicated that modifications on the piperazine or phenyl groups could lead to variations in receptor selectivity and potency .

Case Studies and Research Findings

Several studies have documented the effects of Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine:

  • Dopamine D4 Receptor Affinity : A study reported an IC50 value of 0.057 nM for binding affinity at the D4 receptor, indicating very high potency compared to other compounds in its class .
  • Anticancer Efficacy : In vitro studies demonstrated that this compound induced significant cytotoxicity in FaDu hypopharyngeal tumor cells, surpassing the effects of standard treatments .
  • Neuroprotective Activity : Experimental models showed that treatment with this compound reduced markers of oxidative stress and inflammation in neuronal cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is C23H23ClN4O3C_{23}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 438.9 g/mol. The compound features a complex structure that includes a piperazine ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing piperazine rings have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects. A study highlighted that piperazine derivatives can enhance cytotoxicity against specific tumor cells compared to standard treatments like bleomycin .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Compounds with piperazine moieties have been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the management of cholinergic dysfunctions associated with Alzheimer's .

Antidepressant Effects

Research has suggested that piperazine derivatives may exhibit antidepressant-like effects by modulating serotonin receptors. Given that this compound contains a piperazine structure, it could potentially influence mood regulation pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. The incorporation of the piperazine ring is crucial for enhancing the compound's bioactivity. Techniques such as three-component reactions and cycloadditions are often employed to create the desired structural frameworks efficiently .

Table: Summary of Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
Alzheimer's TreatmentInhibition of acetylcholinesterase and butyrylcholinesterase; improved brain exposure.
Antidepressant EffectsModulation of serotonin receptors; potential antidepressant properties noted.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The target compound has a higher molar mass (411.88 g/mol) due to the bulky piperazine ring and phenyl group. In contrast, trifluoromethyl-substituted derivatives (e.g., ) exhibit lower masses (346.69–404.25 g/mol), enhancing solubility in non-polar solvents. Chlorine atoms increase molecular weight but reduce metabolic stability compared to fluorine-based substituents .

Trifluoromethyl groups (e.g., ) provide strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : React 3-chlorophenylpiperazine with a chlorinated pyridazine derivative (e.g., 6-chloro-3-carboxylate pyridazine) under nucleophilic substitution conditions.

Condensation : Use polar aprotic solvents (e.g., DMF, DMSO) with a base (K2_2CO3_3 or Et3_3N) at 80–100°C for 12–24 hours.

Esterification : Ethyl ester groups are introduced via carboxylate activation (e.g., EDCI/HOBt).
Key intermediates include 4-chloro-6-oxopyridazine-3-carboxylate and 3-chlorophenylpiperazine . Purification is achieved via silica gel chromatography (hexane/EtOAc gradient) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperazine CH2_2 (δ 2.8–3.5 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2).
  • LC-MS : ESI+ mode confirms molecular ion [M+H]+^+ (expected m/z ~483).
  • IR : Ester carbonyl (C=O) at ~1700 cm1^{-1}, pyridazine ring vibrations at ~1600 cm1^{-1}.
  • X-ray Crystallography : For absolute configuration (see for analogous structures) .

Q. What in vitro assays are used to evaluate its pharmacological activity?

Methodological Answer:

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2 receptors).
  • Enzyme Inhibition : COX-1/2 for anti-inflammatory potential; IC50_{50} values determined via fluorometric assays.
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

Methodological Answer:

  • Solvent Screening : Test DMF vs. NMP for improved solubility.
  • Catalyst Addition : Pd(OAc)2_2 (2 mol%) for coupling efficiency.
  • Microwave Synthesis : Reduce time (2 hours vs. 24 hours) at 120°C.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (1.2 eq. piperazine) .

Q. How can computational chemistry predict binding affinity to serotonin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with 5-HT1A_{1A} receptor (PDB: 7E2Z). Focus on piperazine-aryl interactions.
  • MD Simulations : 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR Models : Correlate substituent electronegativity (e.g., 3-Cl vs. 4-Cl) with activity .

Q. How can contradictory reports on antimicrobial vs. antiviral activity be resolved?

Methodological Answer:

  • Strain-Specific Assays : Test against isogenic viral/bacterial strains (e.g., HIV protease vs. E. coli DNA gyrase).
  • Mechanistic Studies : Use gene knockout models (e.g., S. aureus RN4220 ΔnorA) to isolate targets.
  • Dose-Response Curves : Compare EC50_{50} (antiviral) and MIC (antibacterial) under standardized conditions .

Q. What strategies identify and mitigate metabolic instability in liver microsomes?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Analyze via LC-HRMS for ester hydrolysis (major metabolite: carboxylic acid).
  • CYP Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to assess isoform specificity.
  • Prodrug Design : Replace ethyl ester with tert-butyl to slow hydrolysis .

Q. How can crystallography resolve stereochemical uncertainties in the dihydropyridazine core?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation (CH3_3CN/H2_2O, 1:1) to obtain diffraction-quality crystals.
  • Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : SHELXL for anisotropic displacement parameters. Compare with ’s piperazine-pyridazine derivatives .

Q. How do structural modifications (e.g., substituent position) impact solubility and bioavailability?

Methodological Answer:

  • LogP Analysis : Replace 3-Cl with 4-F to reduce hydrophobicity (clogP from 3.2 → 2.8).
  • Salt Formation : Prepare hydrochloride salt via HCl/Et2_2O to enhance aqueous solubility.
  • Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s) .

Q. What advanced analytical techniques quantify trace impurities in batch synthesis?

Methodological Answer:

  • UPLC-PDA : Acquity BEH C18 column (1.7 µm), 0.1% formic acid/ACN gradient. Detect impurities at 0.1% level.
  • NMR Relaxation Editing : Suppress main compound signals to highlight impurities.
  • HRMS-IMSn : Fragment ions for structural elucidation (e.g., piperazine ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.